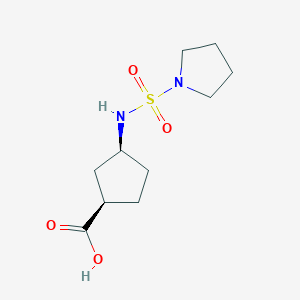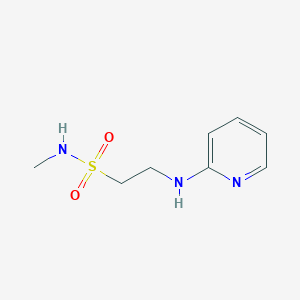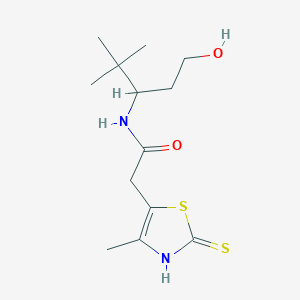![molecular formula C8H11ClN2O2 B6633594 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is a chemical compound that is widely used in scientific research. It belongs to the class of oxazoline derivatives and has been extensively studied for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. It may also act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It has also been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is its broad range of potential applications in scientific research. It has been studied for its potential use in cancer treatment, anti-inflammatory therapy, and other areas of research. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination with other therapeutic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is a promising compound with potential applications in various fields of scientific research. Its antitumor and anti-inflammatory properties make it a promising therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with 5-ethyl-2-amino-1,3-oxazole in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 76-78°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide has been used in various scientific research studies. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent, with promising results in reducing inflammation in animal models of arthritis.
properties
IUPAC Name |
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-6-4-11-8(13-6)5-10-7(12)3-9/h4H,2-3,5H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKNBLNKKCUILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)

![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)



![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
![2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)